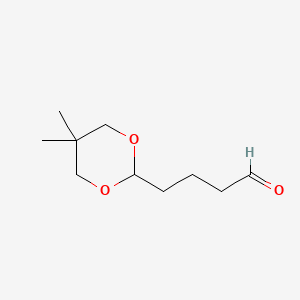

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

説明

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound that has been attracting significant attention. It is employed as an intermediate for pharmaceuticals . The molecular formula of this compound is C10H18O3 and it has a molecular weight of 186.25 g/mol.

Synthesis Analysis

The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .Chemical Reactions Analysis

The reactions of both amino acids and their methylesters with 3- (5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .科学的研究の応用

-

Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane

- Application: This compound is synthesized via the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD). The process is highly effective and very selective .

- Method: The reaction was carried out under mild conditions using four water-stable Brønsted-acidic task-specific ionic liquids as environmentally benign catalysts .

- Results: The —COOH functionalized Brønsted acidic ionic liquid exhibited excellent catalytic performance under mild reaction conditions. It could be conveniently separated from the product and easily recycled in subsequent runs .

-

Synthesis of 4- (2,5-Dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl)benzohydrazides

- Application: These compounds were synthesized and evaluated for antibacterial activity and for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

- Method: A new series of these compounds were prepared and underwent thorough characterization .

- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

-

- Application: This compound is used in the study of condensed phase thermochemistry data .

- Method: The compound’s properties such as enthalpy of combustion and enthalpy of formation are studied under standard conditions .

- Results: The enthalpy of combustion of solid at standard conditions and the enthalpy of formation of solid at standard conditions are determined .

-

Synthesis of 5,5-dimethyl-2-phospha-1,3-dioxan-2-yl acrylamide methoxy phosphate

- Application: This compound is synthesized as a novel intumescent flame retardant .

- Method: The compound is synthesized with neopentyl glycol, phosphorus oxychloride and N-hydroxymethyl acrylamide, using triethylamine as acid acceptor and CuCl as catalyst .

- Results: The synthesis results in a new flame retardant compound .

-

2-substituted-1,3-dioxan-5-ones

- Application: These compounds are shown to easily form corresponding lithium, boron and titanium enolates .

- Method: The 2-‘tert’-butyl-2-methyl-1,3-dioxan-5-one is deprotonated enantioselectively with the aid of chiral lithium amide derived from ®- or (S)-‘N’-(2,2,2-trifluoroethyl)-1-phenylethylamine .

- Results: The deprotonation is carried out enantioselectively in 90% e.e .

- 5,5-Dimethyl-1,3-dioxan-2-one

- Application: This compound is used in the study of condensed phase thermochemistry data .

- Method: The compound’s properties such as enthalpy of combustion and enthalpy of formation are studied under standard conditions .

- Results: The enthalpy of combustion of solid at standard conditions and the enthalpy of formation of solid at standard conditions are determined .

特性

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKRSPYEXSAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370493 | |

| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal | |

CAS RN |

127600-13-9 | |

| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1596920.png)

![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)